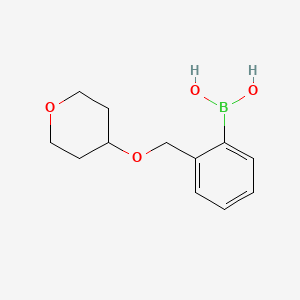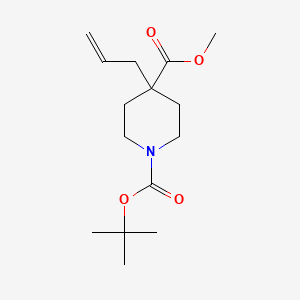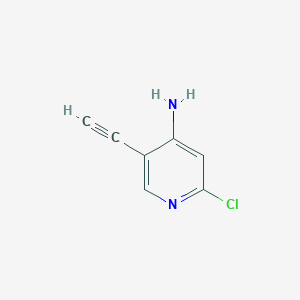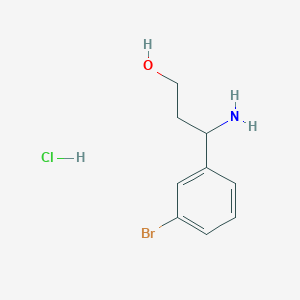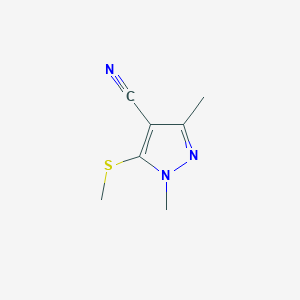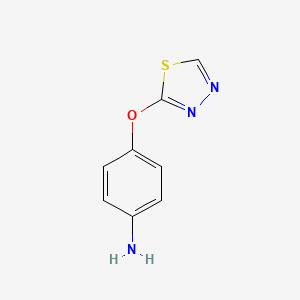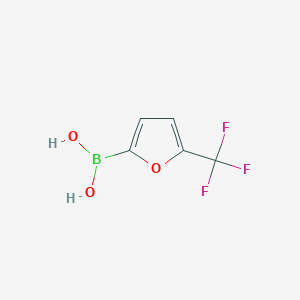
5-(Trifluoromethyl)furan-2-ylboronic acid
Übersicht
Beschreibung
5-(Trifluoromethyl)furan-2-ylboronic acid, also known as TMFBA, is an organic compound that belongs to the class of boronic acids . It has a molecular weight of 179.89 and a molecular formula of C5H4BF3O3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring is substituted at the 2-position with a boronic acid group and at the 5-position with a trifluoromethyl group .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 179.89 and a molecular formula of C5H4BF3O3 . The compound is stored at temperatures below -10°C .Wissenschaftliche Forschungsanwendungen
Furan derivatives, including 5-(Trifluoromethyl)furan-2-ylboronic acid, play a significant role in various scientific research fields due to their unique chemical properties. These compounds are integral in developing new polymers, functional materials, fuels, and other chemicals derived from renewable sources. They are derived from plant biomass, such as hexose carbohydrates and lignocellulose, offering a sustainable alternative to non-renewable hydrocarbon sources. The furan derivatives like 5-hydroxymethylfurfural (HMF) and its related compounds are crucial for the chemical industry's shift towards more sustainable practices (Chernyshev, Kravchenko, & Ananikov, 2017).
Advancements in Biomass Conversion
Recent studies focus on the hydrothermal conversion of biomass into furan energy platform compounds, including furfural and HMF. These compounds can be transformed into value-added chemicals and liquid fuels, contributing to biomass's efficient utilization and mitigating environmental concerns associated with fossil fuel overuse. Research on homogeneous catalytic systems for producing furan products from biomass has been making significant strides, aiming at improving the conversion efficiency and preventing side reactions (Zhao, Lu, Xu, Zhu, & Wang, 2021).
Solvent Selection for Sugar Dehydration
The production of furanic compounds, such as 5-HMF and furfural, from sugar dehydration has attracted interest due to their potential as chemical building blocks. Selecting appropriate solvents is critical for increasing productivity and avoiding undesired side reactions. The COnductor-like Screening MOdel for Real Solvents (COSMO-RS) has emerged as a tool for screening solvent candidates based on molecular structure, alongside environmental, health, and safety considerations. Rational solvent screening aims to find efficient and green alternatives for the biphasic production of furans (Esteban, Vorholt, & Leitner, 2020).
Biocatalytic Valorization of Furans
The biocatalytic transformation of furans offers a promising approach due to enzymes' high selectivity and the mild reaction conditions employed. Biocatalysis can provide an alternative to traditional chemical processes for furan modifications, potentially reducing byproducts, impurities, and the ecological footprint. This area of research is focused on upgrading furans through various biocatalytic transformations, demonstrating the potential for developing eco-friendly and efficient valorization routes (Domínguez de María & Guajardo, 2017).
Green Chemistry in Fluoroalkylation
Fluoroalkylation reactions, including those involving trifluoromethyl groups, have gained attention for their importance in pharmaceuticals, agrochemicals, and materials science. Developing mild, environment-friendly methods for incorporating fluoroalkyl groups into target molecules is crucial. Aqueous fluoroalkylation represents a step towards green chemistry, utilizing water as a solvent or co-solvent to reduce environmental impact. This approach highlights the ongoing efforts to develop new, sustainable methods for fluoroalkylation under eco-friendly conditions (Song, Han, Zhao, & Zhang, 2018).
Wirkmechanismus
In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
If this compound is being used for research purposes, it’s important to handle it with care and follow all relevant safety protocols .
Safety and Hazards
Eigenschaften
IUPAC Name |
[5-(trifluoromethyl)furan-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3O3/c7-5(8,9)3-1-2-4(12-3)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIFJTBEYRENGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1308354-99-5 | |
| Record name | [5-(trifluoromethyl)furan-2-yl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





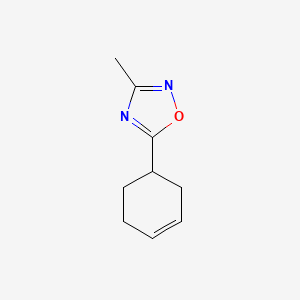
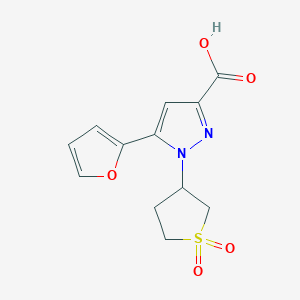
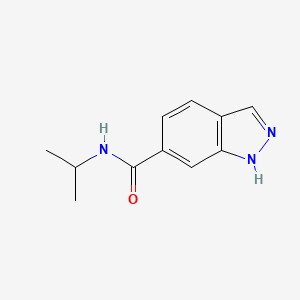
![1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1454618.png)
